Dimethyl(2,4,6-trichlorophenyl)silane
Description
Dimethyl(2,4,6-trichlorophenyl)silane is an organosilicon compound characterized by a silicon atom bonded to two methyl groups and a 2,4,6-trichlorophenyl moiety.
Properties
CAS No. |
19061-54-2 |
|---|---|
Molecular Formula |
C8H9Cl3Si |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
dimethyl-(2,4,6-trichlorophenyl)silane |
InChI |
InChI=1S/C8H9Cl3Si/c1-12(2)8-6(10)3-5(9)4-7(8)11/h3-4,12H,1-2H3 |
InChI Key |
PFZKBVDHIVBUOE-UHFFFAOYSA-N |
Canonical SMILES |
C[SiH](C)C1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2,4,6-trichlorophenyl)silane can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the use of catalysts and precise temperature control.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2,4,6-trichlorophenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Phenyl derivatives with substituted functional groups.
Scientific Research Applications
Dimethyl(2,4,6-trichlorophenyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in the development of bioactive molecules.
Medicine: Explored for its role in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl(2,4,6-trichlorophenyl)silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The presence of the trichlorophenyl group enhances its reactivity and allows for selective modifications.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences between dimethyl(2,4,6-trichlorophenyl)silane and analogous silanes:
Key Observations :
- Electron-withdrawing vs. donating groups : The trichlorophenyl group in the target compound enhances electrophilicity at silicon compared to trimethylphenyl () or phenyl groups (). This affects hydrolysis rates and reactivity in cross-coupling reactions.
- Steric effects : The 2,4,6-trichlorophenyl group creates significant steric hindrance, similar to 2,4,6-trimethylphenyl in , but with stronger electronic withdrawal due to chlorine .
Reactivity and Stability
- Hydrolysis Sensitivity : this compound is expected to exhibit slower hydrolysis than chlorosilanes like (chloromethyl)(dimethyl)phenylsilane () due to the absence of highly labile Si–Cl bonds. However, it is more reactive than diphenylsilane (), which lacks electronegative substituents .
- Thermal Stability : The trichlorophenyl group likely improves thermal stability compared to alkyl-substituted silanes (e.g., diethoxy dimethylsilane in ) but may decompose at lower temperatures than fully aromatic systems like diphenylsilane .
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